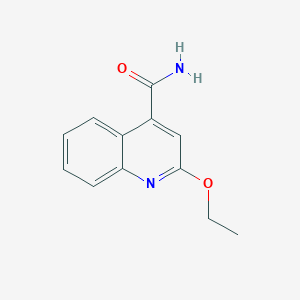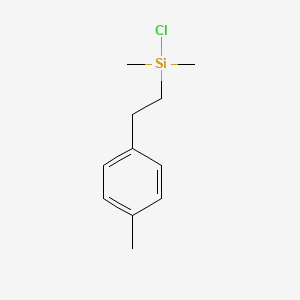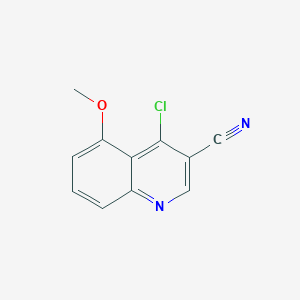![molecular formula C12H15NOSi B11887334 Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- CAS No. 112671-40-6](/img/structure/B11887334.png)
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is a specialized organic compound with the molecular formula C12H15NOSi. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. It is a colorless liquid that is used in various chemical reactions and applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- typically involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylformamide (DMF): A common solvent with similar formamide functionality but lacks the trimethylsilyl-ethynyl group.
N-Methylformamide (NMF): Another formamide derivative used in organic synthesis.
Trimethylsilylacetylene: Shares the trimethylsilyl-ethynyl group but lacks the formamide functionality.
Uniqueness
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is unique due to the combination of the formamide group and the trimethylsilyl-ethynyl group. This dual functionality provides distinct reactivity and stability, making it valuable in specialized chemical reactions and applications.
Propriétés
Numéro CAS |
112671-40-6 |
|---|---|
Formule moléculaire |
C12H15NOSi |
Poids moléculaire |
217.34 g/mol |
Nom IUPAC |
N-[2-(2-trimethylsilylethynyl)phenyl]formamide |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7,10H,1-3H3,(H,13,14) |
Clé InChI |
ZOLKVTSARAIFNX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=CC=C1NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)
![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)


![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)


![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)


